[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine
Description
[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a methanamine group. This structure is significant in medicinal chemistry due to the thiazole ring's ability to participate in hydrogen bonding and π-π interactions, while the 4-chlorophenyl group enhances lipophilicity and target binding . The compound is available as a hydrochloride salt (CAS RN 690632-35-0), with a molecular weight of 261.17 g/mol (including HCl) and a melting point of 268°C .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCVDJSQZBWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine is a thiazole derivative with a chlorophenyl group and an amine functional group. Thiazoles, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen, are known for their diverse biological activities, especially in medicinal chemistry.
Potential Applications
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine's applications span several fields, especially in pharmaceutical development. Thiazole derivatives are found in drugs like sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), and Tiazofurin (antineoplastic). The compound is a potential candidate for scientific investigation, specifically to synthesize analogs and derivatives that may exhibit enhanced biological activities.
Pharmaceutical Development
- Analog Synthesis Reactions are significant in the synthesis of analogs and derivatives that may exhibit enhanced biological activities.
- Biological Activity Compounds containing thiazole rings often exhibit biological activities. For instance, studies have shown that thiazole derivatives can possess antimicrobial, antifungal, and anticancer properties. The specific biological activity of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine would depend on its structural characteristics and the presence of substituents that influence its interaction with biological targets.
- Interaction Studies Interaction studies are crucial for understanding how [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine interacts with biological systems. These studies typically involve techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking. Such studies provide insights into the therapeutic potential and safety of this compound.
Synthesis Methods
- Several synthetic routes can prepare [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine. These methods highlight the versatility in synthesizing this compound and its derivatives.
Structural Activity
- The uniqueness of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other thiazole derivatives. Its chlorophenyl substituent provides additional avenues for chemical modification and interaction with biological targets, potentially leading to novel therapeutic agents.
Structural Similarities
Several compounds share structural similarities with [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine:
| Compound Name | Biological Activity |
|---|---|
| 2-Amino-thiazole | Antimicrobial |
| 4-Methylthiazole | Antifungal |
| 2-(Phenylthio)thiazole | Anticancer |
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the thiazole ring or the phenyl group, influencing physicochemical properties and bioactivity:
Table 1: Structural and Physicochemical Comparison
Notes:
- Electron-withdrawing vs.
Antifungal Activity
The benzamide derivative 5-[2-(4-ClPh)-1,3-thiazol-5-yl]-2-butoxybenzamide (Table 1) demonstrated potent antifungal activity, attributed to the synergistic effects of the thiazole core and the butoxy side chain . In contrast, the target compound’s primary amine may favor interactions with fungal cell wall components via hydrogen bonding.
Kinase Inhibition
The methanone analog {4-amino-2-[(4-ClPh)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone showed strong binding to Cdk5 (-7.3 kcal/mol), with the nitro group enhancing affinity through electrostatic interactions . The target compound’s amine group could similarly engage in hydrogen bonding but lacks the nitro group’s electron-withdrawing effect.
Biological Activity
[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 4-chlorophenyl group, which enhances its reactivity and biological activity. The presence of chlorine in the phenyl ring is significant as it influences the compound's interaction with biological targets, potentially improving selectivity and efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in microbial cell wall synthesis, leading to cell lysis and death. This mechanism is similar to that of other thiazole-based antimicrobial agents.
- Anticancer Activity : It interferes with DNA replication and protein synthesis in cancer cells, inducing apoptosis. The compound's ability to bind to specific molecular targets alters their activity, contributing to its anticancer effects.
Antimicrobial Properties
Thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal pathogens. Research indicates that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably:
- Cytotoxicity Assays : The compound demonstrated cytotoxic effects against liver carcinoma cell lines (HEPG2) with IC50 values indicating effective dose-response relationships. For instance, compounds structurally related to this compound showed IC50 values ranging from 5.03 µM to 7.88 µM across various studies .
Structure-Activity Relationship (SAR)
The presence of the 4-chlorophenyl substituent is crucial for enhancing the biological activity of thiazole derivatives. Studies suggest that electron-withdrawing groups like chlorine increase the potency of these compounds by improving their interaction with biological targets .
Data Tables
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 5.03 - 7.88 |
| 2-Amino-thiazole | Structure | Antimicrobial | N/A |
| 4-Methylthiazole | Structure | Antifungal | N/A |
| 2-(Phenylthio)thiazole | Structure | Anticancer | N/A |
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy : A study evaluated its effect on various bacterial strains and found significant inhibition rates comparable to established antibiotics.
- Cytotoxicity Against Cancer Cells : Research involving HEPG2 liver carcinoma cells demonstrated that this compound induces apoptosis through apoptotic signaling pathways, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
